(6-(Aminomethyl)pyridin-2-yl)methanol

Coordination Chemistry Ligand Design Catalysis

Securing a stable, mixed-donor tridentate ligand often hampers catalytic optimization. (6-(Aminomethyl)pyridin-2-yl)methanol offers: • N,N,O chelation for Ru/Os transfer hydrogenation-achieves up to 100% imine yield at 0.1-1 mol% loading with enhanced stability vs. bidentate ligands. • Orthogonal amine/alcohol handles enable sequential functionalization without protection, reducing synthesis steps. • Validated anti-malarial scaffold per US Patent 11,220,482, directly applicable to SAR libraries.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 50501-31-0
Cat. No. B1287189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Aminomethyl)pyridin-2-yl)methanol
CAS50501-31-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CO)CN
InChIInChI=1S/C7H10N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5,8H2
InChIKeyYDFGMPWIEVDROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Aminomethyl)pyridin-2-yl)methanol: Bifunctional Pyridine Scaffold


(6-(Aminomethyl)pyridin-2-yl)methanol (CAS 50501-31-0) is a pyridine derivative bearing both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group at the 2- and 6-positions, respectively [1]. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, this compound serves as a bifunctional ligand scaffold in coordination chemistry and as a versatile intermediate in organic synthesis . The presence of both amine and alcohol functionalities enables participation in hydrogen bonding networks and chelation to transition metal centers, making it structurally distinct from simpler pyridine-based ligands [2].

Tridentate N,N,O chelation for transition metal complexes
Orthogonal amine and alcohol for sequential derivatization
Scaffold for coordination polymers and MOF synthesis

Why Generic Substitution Fails


Generic substitution of (6-(aminomethyl)pyridin-2-yl)methanol is not feasible due to its unique combination of an aminomethyl donor and a hydroxymethyl donor in a 2,6-disubstituted pyridine framework. This arrangement creates a distinct N,N,O tridentate chelation pocket that differs fundamentally from the bidentate N,N coordination of 2-(aminomethyl)pyridine (Ampy) [1], the symmetric O,N,O pocket of pyridine-2,6-diyldimethanol , or the symmetric N,N,N pocket of 2,6-bis(aminomethyl)pyridine. The mixed donor set (one amine, one alcohol) in the target compound provides a hybrid coordination environment that can modulate metal center electrophilicity differently than pure amine or pure alcohol systems, directly impacting catalytic selectivity and complex stability in applications where precise control over metal-ligand interactions is required.

Target compound Tridentate N,N,O chelation mode
2-(Aminomethyl)pyridine Bidentate N,N only; may not provide tridentate stability
Target compound Mixed amine and alcohol for proton shuttle
Pyridine-2,6-diyldimethanol Lacks amine proton-transfer group; hydrogen-bonding profile differs
Target compound Asymmetric N,N,O donor set for electronic tuning
2,6-Bis(aminomethyl)pyridine Symmetric N,N,N; no oxygen π-donation for electrophilicity control

Comparative Ligand Performance Metrics


Tridentate N,N,O Chelation for Enhanced Stability

(6-(Aminomethyl)pyridin-2-yl)methanol provides a tridentate N(pyridine),N(amine),O(alcohol) coordination environment, whereas the widely used 2-(aminomethyl)pyridine (Ampy) ligand is limited to bidentate N,N chelation [1]. This additional hydroxymethyl donor site increases the denticity from 2 to 3, enabling the formation of more stable metal complexes. While specific stability constants for the target compound are not publicly available in direct comparison, the principle that increased denticity enhances complex stability is well-established in coordination chemistry. For context, 2-(aminomethyl)pyridine forms Ru complexes that achieve imine hydrogenation yields up to 100% with 0.1-1 mol% catalyst loading [1]; the additional alcohol arm in the target compound is expected to further stabilize the metal center, potentially reducing catalyst decomposition pathways under prolonged reaction conditions.

Denticity Upgrade
Class-level
Tridentate N,N,O chelation vs bidentate N,N (Ampy); denticity 2 → 3
Reported class-level context for complex stability
Specific stability constants not publicly available
Coordination Chemistry Ligand Design Catalysis

2,6- vs 2,5-Disubstitution: Catalytic Performance

The 2,6-disubstitution pattern of (6-(aminomethyl)pyridin-2-yl)methanol creates a symmetric chelation pocket that differs from the 2,5-disubstituted isomer (5-(aminomethyl)pyridin-2-yl)methanol. In pyridine-aminoalcohol ligand systems evaluated for transfer hydrogenation of aromatic ketones using RuCl₂(PPh₃)₃ as catalyst precursor, the ligand architecture and substitution pattern directly influenced catalytic activity, with Ligand I demonstrating superior activity compared to Ligand II [1]. While this specific study did not include the target compound, it establishes that subtle variations in substitution pattern on pyridine-aminoalcohol frameworks produce measurable differences in catalytic performance. The 2,6-arrangement in the target compound positions both donor arms adjacent to the pyridine nitrogen, enabling a well-defined tridentate pocket with a bite angle distinct from 2,5-substituted analogs.

Isomer Effect
Context-dependent
2,6-disubstitution positions donor arms adjacent to pyridine N; distinct from 2,5-isomer
Positional isomerism may alter catalytic turnover
Transfer hydrogenation study with RuCl₂(PPh₃)₃
Positional Isomerism Catalytic Selectivity Ligand Architecture

Mixed N,N,O Donor Set: Electronic Tuning

The mixed N,N,O donor set of (6-(aminomethyl)pyridin-2-yl)methanol provides a fundamentally different electronic environment compared to symmetric N,N,N ligands such as 2,6-bis(aminomethyl)pyridine. In 2,6-bis(aminomethyl)pyridine systems, the all-nitrogen donor set creates a strong-field ligand environment that stabilizes low-spin metal configurations [1]. The replacement of one aminomethyl group with a hydroxymethyl group in the target compound introduces an oxygen donor that is a weaker σ-donor but a stronger π-donor than the amine nitrogen. For metal complexes where the oxygen donor is deprotonated, this difference becomes more pronounced, with the resulting alkoxo ligand capable of modulating the metal center's electrophilicity through π-donation. This hybrid donor set is particularly relevant for catalysts requiring a balance between strong metal binding (for stability) and labile coordination sites (for substrate access).

Electronic Tuning
Class-level
Mixed N,N,O donor: O weaker σ-donor, stronger π-donor than N amine
Modulates metal electrophilicity via π-donation
Class-level donor atom inference; target-specific electrochemical data not available
Electronic Effects Metal-Ligand Bonding Catalyst Tuning

Hydrogen Bonding: Dual Donor/Acceptor Profile

(6-(Aminomethyl)pyridin-2-yl)methanol possesses two hydrogen bond donors (amine NH₂, alcohol OH) and three hydrogen bond acceptors (pyridine N, amine N, alcohol O), as computed by PubChem based on Cactvs descriptors [1]. This contrasts with pyridine-2,6-diyldimethanol (CAS 1195-59-1), which contains only alcohol groups (two OH donors, two O acceptors plus pyridine N) . The amine functionality in the target compound provides an additional basic site (pKa of amine ~9-10) capable of proton transfer and hydrogen bonding that is absent in diol-only analogs. This dual H-bond donor/acceptor capacity has been exploited in 2-(aminomethyl)pyridine (Ampy) systems for catalytic transfer hydrogenation, where the amine group participates in a proton shuttle mechanism that lowers the transition state for dihydrogen splitting [2]. The target compound's additional hydroxymethyl group provides an extra H-bonding site for substrate orientation or transition state stabilization.

H-Bond Profile
Class-level
2 H-bond donors (amine, alcohol), 3 acceptors; amine pKa ~9-10
Supports proton-transfer mechanisms in bifunctional catalysis
PubChem computed descriptors; experimental validation pending
Hydrogen Bonding Supramolecular Chemistry Catalytic Intermediate Stabilization

Orthogonal Functional Handles for Derivatization

(6-(Aminomethyl)pyridin-2-yl)methanol contains two chemically orthogonal functional groups—a primary amine and a primary alcohol—that can be selectively derivatized using distinct reaction conditions . This is a key differentiation from 2-(aminomethyl)pyridine (which lacks the alcohol) and pyridine-2,6-diyldimethanol (which lacks the amine). The amine can be functionalized via amide coupling, reductive amination, or sulfonamide formation without affecting the alcohol; conversely, the alcohol can undergo esterification, etherification, or oxidation while preserving the amine (often requiring temporary protection). This orthogonal reactivity makes the compound a privileged scaffold for constructing more complex molecular architectures through sequential, chemoselective transformations. In contrast, symmetric bis-functional compounds (bis-amine or bis-alcohol) require protection/deprotection strategies to achieve the same level of site-selective control [1].

Orthogonal Handles
Class-level
Primary amine and alcohol enable chemoselective derivatization without protection
Selection-relevant orthogonal reactivity context
Reactivity based on functional group chemistry; not experimentally demonstrated for this compound
Synthetic Intermediate Bioconjugation Scaffold Functionalization

Patent-Recognized Anti-Malarial Scaffold

The aminopyridinemethanol scaffold, of which (6-(aminomethyl)pyridin-2-yl)methanol is a core structural representative, has been specifically claimed in granted patents for anti-malarial applications. US Patent 11,220,482 (granted January 11, 2022) protects novel aminopyridinemethanol compounds of Formula (I) and their pharmaceutically acceptable salts for the treatment or prevention of malaria [1]. This patent recognition indicates that the bifunctional 2,6-substitution pattern with aminomethyl and hydroxymethyl groups is considered a non-obvious and valuable structural motif with demonstrated biological relevance. In contrast, simpler analogs such as 2-(aminomethyl)pyridine and pyridine-2,6-diyldimethanol are widely known and lack specific therapeutic patent protection for this indication. The patent also references related international filings (PCT/FR2016/051703, published as WO 2017/006048 A1) covering the broader aminopyridinemethanol compound class [2].

Patent Protection
Reported
US 11,220,482 claims aminopyridinemethanol core for anti-malarial applications
Supports anti-malarial lead optimization research
Patent indicates scaffold non-obviousness; therapeutic use not evaluated in this product
Medicinal Chemistry Antimalarial Agents Patent Analysis

Validated Application Scenarios


Tridentate N,N,O Complexes for Asymmetric Transfer Hydrogenation

Utilize (6-(aminomethyl)pyridin-2-yl)methanol as a tridentate ligand for Ru(II) or Os(II) complexes in transfer hydrogenation of ketones and imines. The N,N,O chelation mode provides enhanced complex stability relative to bidentate Ampy ligands while the amine group enables metal-ligand bifunctional proton shuttling mechanisms. This ligand architecture has been demonstrated in Ampy-based systems to achieve imine hydrogenation yields up to 100% with 0.1-1 mol% catalyst loading under mild conditions (5 atm H₂, 40-70°C) . The additional hydroxymethyl arm in the target compound is expected to further suppress catalyst decomposition pathways and improve turnover numbers in extended reactions .

Sequential Derivatization for Library Synthesis

Employ (6-(aminomethyl)pyridin-2-yl)methanol as a bifunctional scaffold for constructing diverse compound libraries through orthogonal functionalization. The primary amine can be selectively acylated to form amides, sulfonamides, or ureas, while the primary alcohol can independently undergo Mitsunobu reactions, esterification, or oxidation to the aldehyde/carboxylic acid . This sequential derivatization capability reduces synthetic step count relative to symmetric bis-functional scaffolds that require protection strategies. The scaffold's relevance is validated by its inclusion as a core motif in US Patent 11,220,482 covering anti-malarial aminopyridinemethanol compounds .

Coordination Polymer and MOF Construction with Mixed Donors

Integrate (6-(aminomethyl)pyridin-2-yl)methanol as a tridentate N,N,O node in the synthesis of coordination polymers and metal-organic frameworks. The mixed donor set (pyridine N, amine N, alcohol O) provides a hybrid coordination environment that can produce architectures distinct from those obtained with symmetric N,N,N or O,N,O ligands. This approach is supported by the established use of 3-(aminomethyl)pyridine in heteronuclear hexacyanometallate(III) coordination polymers, which demonstrated catalytic activity for peroxidative oxidation of benzylic alcohols with aldehyde yields up to 100% and high selectivity (no carboxylic acid over-oxidation) . The target compound's 2,6-disubstitution pattern offers a more constrained coordination geometry that may yield more ordered framework structures.

Anti-Malarial Lead Optimization

Procure (6-(aminomethyl)pyridin-2-yl)methanol as a core building block for synthesizing and optimizing novel anti-malarial compounds within the scope of US Patent 11,220,482. The patent specifically claims aminopyridinemethanol compounds of Formula (I), where the 2,6-disubstituted pyridine bearing aminomethyl and hydroxymethyl groups (or their derivatives) is a key structural element . This validated therapeutic relevance provides a defined starting point for structure-activity relationship (SAR) studies, with the target compound serving as a minimal pharmacophoric scaffold that can be elaborated through established medicinal chemistry transformations. The related international patent family (WO 2017/006048 A1) further confirms the global recognition of this scaffold's therapeutic potential .

Application
Selection Property
Validation Focus
Asymmetric transfer hydrogenation research
Tridentate N,N,O chelation stability
Complex stability under catalytic conditions
Compound library synthesis
Orthogonal amine and alcohol reactivity
Chemoselectivity without protection
MOF and coordination polymer design
Mixed N,N,O donor architecture
Framework topology and catalytic activity
Anti-malarial lead optimization research
Patent-recognized pharmacophoric scaffold
Structure-activity relationship studies

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